molecular formula C16H14FN3O B1666628 Afloqualon CAS No. 56287-74-2

Afloqualon

Katalognummer: B1666628
CAS-Nummer: 56287-74-2
Molekulargewicht: 283.30 g/mol
InChI-Schlüssel: VDOSWXIDETXFET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Afloqualon ist eine Verbindung, die zur Familie der Chinazolinone gehört. Es ist ein GABAerges Medikament, das heißt, es interagiert mit den Gamma-Aminobuttersäure (GABA)-Rezeptoren im Gehirn. This compound wurde in den 1970er Jahren von einem Team bei Tanabe Seiyaku entwickelt und ist ein Analogon von Methaqualon. Es ist in erster Linie für seine sedativen und muskelentspannenden Wirkungen bekannt, die aus seiner agonistischen Aktivität am β-Subtyp des GABA A-Rezeptors resultieren .

Wissenschaftliche Forschungsanwendungen

Afloqualon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Agonist am β-Subtyp des GABA A-Rezeptors wirkt. Diese Interaktion verstärkt die inhibitorischen Wirkungen von GABA, was zu sedativen und muskelentspannenden Wirkungen führt. Zu den beteiligten molekularen Zielstrukturen gehören die GABA A-Rezeptoren, die eine entscheidende Rolle bei der Regulation der neuronalen Erregbarkeit spielen .

Biochemische Analyse

Biochemical Properties

Afloqualone exerts its effects through its agonist activity at the β subtype of the GABAa receptor This interaction with the GABAa receptor is key to its role in biochemical reactions

Cellular Effects

Afloqualone’s primary cellular effect is its sedative and muscle-relaxant properties, which result from its agonist activity at the β subtype of the GABAa receptor . This interaction influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Afloqualone’s molecular mechanism of action is primarily through its agonist activity at the β subtype of the GABAa receptor . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

A population pharmacokinetic model of Afloqualone has been developed to predict steady-state exposure levels . This model could potentially provide insights into the drug’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

Afloqualone is metabolized extensively in the body. One of the major metabolic pathways involves acetylation at the 6-amino group followed by hydroxylation of the methyl carbons of the acetyl and 2’-methyl groups . Another significant metabolic pathway involves the formation of S-containing metabolites, where the fluorine atom at the 2-position of Afloqualone is replaced by a methylsulfinyl or methylsulfonyl group .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Afloqualon umfasst mehrere wichtige Schritte:

    Ausgangsmaterial: Die Synthese beginnt mit Isatinanhydrid.

    Nitrierung, Reduktion und Acetylierung: Diese Schritte dienen zur Synthese eines wichtigen Zwischenprodukts, N-(2-Amino-5-Acetylamino-benzoyl)-o-toluidin.

    Aminolyse, Cyclisierung, Fluoraustausch und Entschützung: Diese Schritte führen zur Bildung des Endprodukts, this compound.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound konzentriert sich auf Kosteneffizienz und Sicherheit. Das Verfahren vermeidet die Verwendung hochtoxischer Reagenzien wie Fluoroacetylchlorid und verwendet Tetrabutylammoniumbromid als Phasentransferkatalysator, um die Umwandlungsrate der Fluoraustauschreaktion zu verbessern. Dieser Ansatz gewährleistet eine hohe Ausbeute des Endprodukts .

Analyse Chemischer Reaktionen

Afloqualon durchläuft verschiedene chemische Reaktionen, darunter:

Vergleich Mit ähnlichen Verbindungen

Afloqualon ähnelt anderen Verbindungen der Chinazolinon-Familie, wie z. B.:

    Methaqualon: Bekannt für seine sedativen Wirkungen, ist Methaqualon ein Analogon von this compound.

    Mecloqualon: Ein weiteres Analogon mit ähnlichen muskelentspannenden Eigenschaften.

    Mebroqualon: Teilt die GABAerge Aktivität mit this compound.

    Cloroqualon: Auch ein GABAerges Medikament mit sedativen Wirkungen.

This compound ist einzigartig aufgrund seiner spezifischen Interaktion mit dem β-Subtyp des GABA A-Rezeptors, der es von anderen ähnlichen Verbindungen unterscheidet .

Eigenschaften

IUPAC Name

6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOSWXIDETXFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022562
Record name Afloqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56287-74-2
Record name Afloqualone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56287-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afloqualone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afloqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFLOQUALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO4U2C8ORZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2.0 g(0.064 mol) of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone, 0.2 g of 5 % palladium-carbon and 100 ml of acetic acid is shaken for 30 minutes in hydrogen gas. The initial pressure of hydrogen gas is adjusted to 46 lb and the mixture is heated with an infrared lamp during the reaction. After 30 minutes of said reaction, the pressure of hydrogen gas decreases to 6 lb. After the mixture is cooled, said mixture is filtered to remove the catalyst. The filtrate is evaporated to remove acetic acid, and the residue is dissolved in chloroform. The chloroform solution is washed with 5 % aqueous sodium hydroxide and water, successively. Then, the solution is dried and evaporated to remove solvent. The oily residue thus obtained is dissolved in 2 ml of chloroform, and the chloroform solution is passed through a column of 200 g of silica gel. The silical gel column is eluted with ethyl acetate-benzene(1 : 1). Then, the eluate is evaporated to remove solvent. The crude crystal obtained is washed with isopropylether and recrystallized from isopropanol. 0.95 g of 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone is obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

2.5 g of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone are suspended in 40 ml of methanol, and a solution of 6.0 g of stannous chloride in 6.0 ml of concentrated hydrochloric acid is added dropwise thereto at 5° to 10°C for 15 minutes. The mixture is stirred at the same temperature for 15 minutes and then at room temperature for 2.5 hours. After the reaction, the mixture becomes a clear solution. The solution thus obtained is decolorized with 0.25 g of activated carbon. 200 ml of water and 100 ml of chloroform are added to the solution. Then, the solution is neutralized with sodium bicarbonate, stirred and filtered to remove insoluble materials. The chloroform layer is separated, dried and then concentrated to dryness. The residue thus obtained is crystallized with 15 ml of isopropanol, and the crystalline precipitate is collected by filtration. 1.9 g of 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A mixture of 2.0 g of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone, 0.2 g of 5 % palladium-carbon and 100 ml of 10 % hydrochloric acid is shaken at 40°C for 1.5 hours in hydrogen gas. The initial pressure of hydrogen gas is adjusted to 48 lb. After said reaction, the mixture is cooled and filtered to remove the catalyst. The filtrate is neutralized with sodium bicarbonate, and the precipitate is extracted with benzene. The benzene solution is dried and then evaporated to remove solvent. The residue thus obtained is recrystallized from isopropanol. 1.3 g of 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone are obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Afloqualone
Reactant of Route 2
Afloqualone
Reactant of Route 3
Afloqualone
Reactant of Route 4
Reactant of Route 4
Afloqualone
Reactant of Route 5
Reactant of Route 5
Afloqualone
Reactant of Route 6
Afloqualone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.